molecular formula C₁₇₀H₂₅₃N₄₇O₅₂ B612481 186359-65-9 CAS No. 186359-65-9

186359-65-9

カタログ番号: B612481
CAS番号: 186359-65-9
分子量: 3787.20
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-Amyloid 1-34 is a peptide consisting of 34 amino acids . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of β-Amyloid 1-34 is C170H253N47O52 . The molecular weight is 3787.20 . Unfortunately, the specific details about the molecular structure are not provided in the sources retrieved.


Physical And Chemical Properties Analysis

The physical and chemical properties of β-Amyloid 1-34 include its molecular formula (C170H253N47O52), molecular weight (3787.20), and the fact that it is a peptide consisting of 34 amino acids . Additional properties such as melting point, boiling point, and density are not provided in the sources retrieved.

科学的研究の応用

  • Drug Research and Development : PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, providing insights into the pharmacokinetic and pharmacodynamic events of drugs in both humans and animals. This technology is vital for understanding drug action mechanisms and addressing practical questions like effective drug doses and potential drug interactions (Fowler et al., 1999).

  • Drug-Side Effect Associations : Research has focused on identifying associations between drugs and side effects using computational approaches. This includes the development of predictors for drug-side effect associations, improving the efficiency of drug discovery and reducing the risk of side effects (Ding et al., 2019).

  • Off-Target Drug Activity : Discovering unintended 'off-targets' of drugs is crucial for understanding adverse drug reactions. A computational strategy was developed to predict the activity of marketed drugs on unintended ‘side-effect’ targets, aiding in de-risking toxicological liabilities in drug discovery (Lounkine et al., 2012).

  • Drug-Related Adverse Effects Documentation : The creation of a systematically annotated corpus supports the automatic extraction of drug-related adverse effects from medical case reports, enhancing the understanding of drug safety issues (Gurulingappa et al., 2012).

  • Drug Risk Communications : FDA drug risk communications significantly impact medication utilization, healthcare services use, and health outcomes. This demonstrates the complexity of using risk communication to improve prescription drug safety and quality (Dusetzina et al., 2012).

  • First Human Studies of New Medicines : The need for careful testing of new drugs in animal models before human studies is crucial. Guidelines for the design and conduct of preclinical studies enable effective and safe first-dose studies of new medicines in humans (Greaves et al., 2004).

  • Polypharmacology in Drug Discovery : Polypharmacology, the interaction of drug molecules with multiple targets, poses challenges but also opens avenues for designing therapeutic agents with higher efficacy and lower toxicity (Reddy & Zhang, 2013).

特性

CAS番号

186359-65-9

分子式

C₁₇₀H₂₅₃N₄₇O₅₂

分子量

3787.20

配列

One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。